molecular formula C11H9ClN2 B13694320 5-Chloro-2-cyclopropyl-1,8-naphthyridine

5-Chloro-2-cyclopropyl-1,8-naphthyridine

Cat. No.: B13694320
M. Wt: 204.65 g/mol
InChI Key: WNNAUPHGFUAZTA-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Chemical Reactions Analysis

5-Chloro-2-cyclopropyl-1,8-naphthyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-1,8-naphthyridine involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death.

Comparison with Similar Compounds

5-Chloro-2-cyclopropyl-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclopropyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-1,8-naphthyridine

InChI

InChI=1S/C11H9ClN2/c12-9-5-6-13-11-8(9)3-4-10(14-11)7-1-2-7/h3-7H,1-2H2

InChI Key

WNNAUPHGFUAZTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=CC(=C3C=C2)Cl

Origin of Product

United States

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